5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde
Description
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C15H13FO2/c1-2-18-14-6-3-11(4-7-14)12-5-8-15(16)13(9-12)10-17/h3-10H,2H2,1H3 |
InChI Key |
XJQXZHLNODUMCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-Fluoro-5-methoxybenzaldehyde (CAS: Not explicitly listed, analogous to , ID15)
- Structure : Features a methoxy group (-OCH₃) at the 5-position instead of 4-ethoxyphenyl.
- Key Differences: The absence of the 4-ethoxyphenyl group reduces steric bulk and alters electronic properties.
5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS: 1042369-35-6, )
- Structure : Contains an ethynyl-linked 4-methoxyphenyl group at the 2-position.
- Key Differences :
(S)-5-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)-2-fluorobenzaldehyde (CAS: 1402232-56-7, )
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Crystallographic and Structural Insights
- Target Compound : Predicted to exhibit planar geometry due to aromatic stacking, similar to 5-(4-fluorophenyl)-2-(4-methylphenyl)-3-methylsulfanyl-1-benzofuran (), which shows coplanar aryl rings stabilized by π-π interactions .
- Fluorine Effects : The ortho-fluorine atom may induce torsional strain, as observed in 2-fluoro-5-(4-fluorophenyl)pyridine (), where fluorine disrupts coplanarity .
Preparation Methods
Palladium-Catalyzed Coupling of Halogenated Benzaldehydes
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 5-(4-ethoxyphenyl)-2-fluorobenzaldehyde, this involves coupling a 4-ethoxyphenylboronic acid derivative with a halogenated 2-fluorobenzaldehyde precursor. A critical challenge is preserving the aldehyde functionality during coupling.
Protection-Deprotection Approach :
-
Step 1 : Protection of the aldehyde group in 5-bromo-2-fluorobenzaldehyde as an acetal (e.g., 1,3-dioxolane) using ethylene glycol and acid catalysis.
-
Step 2 : Coupling the protected intermediate with 4-ethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in a toluene/water mixture at 80°C.
-
Step 3 : Deprotection via hydrolysis with dilute HCl to regenerate the aldehyde.
Optimization Data :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | 78 |
| Base | K₂CO₃ | 75 |
| Solvent | Toluene/H₂O (3:1) | 82 |
This method achieves moderate yields (75–82%) but requires meticulous handling of the acetal intermediate.
Direct Coupling Using Prefunctionalized Boronic Esters
Alternative routes employ 2-fluoro-5-iodobenzaldehyde directly with 4-ethoxyphenylboronic acid pinacol ester. The iodide’s higher reactivity reduces side reactions, enabling coupling at 60°C with Pd(OAc)₂ and SPhos ligand.
Key Advantage : Eliminates protection steps, streamlining synthesis.
Limitation : Limited commercial availability of 2-fluoro-5-iodobenzaldehyde necessitates custom synthesis via directed iodination.
Oxidation of Methyl-Substituted Intermediates
DMSO-Mediated Oxidation of 5-(4-Ethoxyphenyl)-2-fluorotoluene
This two-step approach avoids sensitive coupling steps:
-
Step 1 : Suzuki-Miyaura coupling of 4-ethoxyphenylboronic acid with 2-fluoro-5-bromotoluene to form 5-(4-ethoxyphenyl)-2-fluorotoluene.
-
Step 2 : Oxidation of the methyl group using DMSO, HBr, and H₂O₂ at 95°C for 6–8 hours.
Reaction Mechanism :
-
Bromination of the methyl group via radical intermediates.
Performance Metrics :
| Oxidation Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMSO/HBr/H₂O₂ | 95 | 8 | 68 |
This method is cost-effective but risks over-oxidation to carboxylic acids if reaction times exceed 10 hours.
MnO₂-Based Oxidation
A milder alternative uses activated MnO₂ in dichloromethane at room temperature. While slower (24–48 hours), it avoids acidic conditions that could degrade the ethoxy group.
Yield Comparison :
-
MnO₂: 62%
-
DMSO/HBr: 68%
Directed Ortho-Metalation (DoM) Strategies
Regioselective Functionalization of 2-Fluorobenzaldehyde Derivatives
DoM leverages directing groups (e.g., amides) to install substituents at specific positions:
-
Step 1 : Protection of 2-fluorobenzaldehyde as an oxazoline derivative.
-
Step 2 : Lithiation at the 5-position using LDA, followed by quenching with 4-ethoxyphenyl electrophiles.
Challenges :
-
Strict anhydrous conditions required.
-
Low functional group tolerance limits scalability.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Suzuki (protected) | High regioselectivity | Multi-step, acetal sensitivity | 75–82 |
| Suzuki (direct) | Fewer steps | Limited precursor availability | 70–78 |
| DMSO Oxidation | Cost-effective, scalable | Over-oxidation risk | 65–68 |
| MnO₂ Oxidation | Mild conditions | Slow reaction kinetics | 60–62 |
| Directed Metalation | No coupling required | Low scalability, harsh conditions | 50–55 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde?
- Methodology :
- Step 1 : Start with a fluorobenzaldehyde derivative (e.g., 2-fluorobenzaldehyde). Introduce the 4-ethoxyphenyl group via Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 4-ethoxyphenyl .
- Step 2 : Optimize reaction conditions (temperature, solvent) to balance steric hindrance from the ethoxy group and electronic effects of fluorine. For example, toluene at 80°C with K₂CO₃ as base improves yield .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde, avoiding oxidation of the aldehyde group .
- Key Challenge : Competing side reactions due to the electron-withdrawing fluorine and electron-donating ethoxy groups require precise stoichiometry .
Q. How to characterize the electronic properties of this compound using spectroscopic methods?
- NMR Analysis :
- ¹H NMR : Expect a deshielded aldehyde proton (~10 ppm). The fluorine atom induces splitting in adjacent protons (e.g., aromatic protons at position 6) .
- ¹³C NMR : The aldehyde carbon appears at ~190 ppm. Fluorine substitution shifts adjacent carbons upfield by 5–10 ppm .
Advanced Research Questions
Q. How do substituents (fluoro, ethoxy) influence the reactivity of this compound in nucleophilic addition reactions?
- Electronic Effects :
- The fluorine atom at position 2 deactivates the aromatic ring via inductive effects, reducing electrophilicity at the aldehyde group.
- The 4-ethoxyphenyl group donates electrons through resonance, partially counteracting fluorine’s deactivation .
- Experimental Validation :
- Compare reaction rates with non-fluorinated analogs (e.g., 5-(4-Ethoxyphenyl)benzaldehyde) in nucleophilic additions (e.g., Grignard reactions). Fluorine’s presence reduces yields by ~20% due to decreased electrophilicity .
Q. What computational approaches are suitable for modeling the electronic structure of this compound?
- Density Functional Theory (DFT) :
- Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO). The ethoxy group raises HOMO energy by 0.3 eV, enhancing electron donation .
- Predicted Reactivity : The aldehyde group’s LUMO is localized, making it susceptible to nucleophilic attack at the carbonyl carbon .
Critical Analysis of Contradictions
- Synthetic Routes : suggests direct formylation as a viable method, while emphasizes cross-coupling. The choice depends on substrate availability and functional group compatibility.
- Electronic Effects : Fluorine’s deactivation may dominate over ethoxy’s donation in some reaction contexts (e.g., electrophilic substitution), but not in others (e.g., radical reactions) .
Applications in Drug Discovery
- Lead Optimization : The aldehyde group can serve as a handle for Schiff base formation with amine-containing biomolecules (e.g., lysine residues in enzymes) .
- Case Study : Analogous fluorinated benzaldehydes show anti-inflammatory activity in vitro (IC₅₀ = 12 μM for COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
